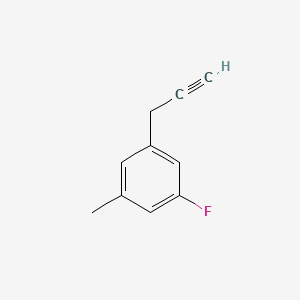
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a unique structure that includes a fluorine atom, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Sonogashira cross-coupling reaction, where a fluorobenzene derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene, with a base like triethylamine to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced alkenes or alkanes.
Applications De Recherche Scientifique
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Medicinal Chemistry: Its derivatives may have potential therapeutic applications.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain types of reactions.
3-Fluorotoluene: Similar structure but without the prop-2-yn-1-yl group.
1-Fluoro-4-(prop-2-yn-1-yl)benzene: Similar but with different substitution pattern on the benzene ring.
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-fluoro-3-methyl-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-4-9-5-8(2)6-10(11)7-9/h1,5-7H,4H2,2H3 |
Clé InChI |
TZTSFHHIDUWKAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)

![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)


![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)


![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)



